5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Ethoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of the Sulfamoyl Group: This can be done through a sulfonation reaction followed by amination.
Final Coupling: The final step involves coupling the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group.
Reduction: Reduction reactions could target the isoxazole ring or the sulfamoyl group.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines.
Major Products
Oxidation Products: May include carboxylic acids or ketones.
Reduction Products: May include alcohols or amines.
Substitution Products: May include halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Cell Signaling: Potential use in studying cell signaling pathways.
Medicine
Drug Development: The compound may serve as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Affecting Cell Signaling: Altering cell signaling pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
5-Phenylisoxazole-3-carboxamide: A simpler analog with similar core structure.
N-(4-(N-ethyl-N-phenylsulfamoyl)phenyl)isoxazole-3-carboxamide: Lacks the ethoxy group.
5-(4-Methoxyphenyl)isoxazole-3-carboxamide: Contains a methoxy group instead of an ethoxy group.
Uniqueness
Ethoxy Group: The presence of the ethoxy group may enhance the compound’s lipophilicity and biological activity.
Sulfamoyl Group: The sulfamoyl group may contribute to the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-3-29(21-8-6-5-7-9-21)35(31,32)23-16-12-20(13-17-23)27-26(30)24-18-25(34-28-24)19-10-14-22(15-11-19)33-4-2/h5-18H,3-4H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHSHKFYICZIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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